molecular formula C13H16N2O3S B14628985 2-(Ethanesulfinyl)-D-tryptophan CAS No. 55326-01-7

2-(Ethanesulfinyl)-D-tryptophan

Cat. No.: B14628985
CAS No.: 55326-01-7
M. Wt: 280.34 g/mol
InChI Key: FLINSDBWCRIQLV-VTZGEWFSSA-N
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Description

2-(Ethanesulfinyl)-D-tryptophan is a specialized, non-proteinogenic amino acid derivative designed for advanced biochemical and pharmacological research. This compound features a D-tryptophan backbone, which provides enhanced stability against enzymatic degradation compared to its L-form counterpart, a characteristic valuable for developing stable peptide-based probes and therapeutics . The addition of the ethanesulfinyl group introduces a chiral sulfur center and potential for hydrogen bonding, which may influence the molecule's receptor binding affinity and overall physicochemical properties. Researchers can utilize this chemical in studying enzyme specificity and stereoselective reactions, particularly in the context of designing novel peptide structures with improved pharmacological profiles . It may also serve as a key intermediate in the synthesis of complex molecules for exploring new biological pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

55326-01-7

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

(2R)-2-amino-3-(2-ethylsulfinyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C13H16N2O3S/c1-2-19(18)12-9(7-10(14)13(16)17)8-5-3-4-6-11(8)15-12/h3-6,10,15H,2,7,14H2,1H3,(H,16,17)/t10-,19?/m1/s1

InChI Key

FLINSDBWCRIQLV-VTZGEWFSSA-N

Isomeric SMILES

CCS(=O)C1=C(C2=CC=CC=C2N1)C[C@H](C(=O)O)N

Canonical SMILES

CCS(=O)C1=C(C2=CC=CC=C2N1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethanesulfinyl)-D-tryptophan typically involves the introduction of the ethanesulfinyl group to the tryptophan molecule. This can be achieved through various synthetic routes, including:

    Sulfoxidation: The reaction of tryptophan with ethanesulfinyl chloride in the presence of a base such as triethylamine.

    Oxidation: The use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfoxidation processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfinyl)-D-tryptophan can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.

    Reduction: Reduction reactions can revert the sulfinyl group back to a sulfide.

    Substitution: The ethanesulfinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles depending on the desired substitution.

Major Products

    Oxidation: 2-(Ethanesulfonyl)-D-tryptophan.

    Reduction: 2-(Ethylthio)-D-tryptophan.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-(Ethanesulfinyl)-D-tryptophan has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethanesulfinyl)-D-tryptophan involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-(Ethanesulfinyl)-D-tryptophan with related derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
D-Tryptophan None C₁₁H₁₂N₂O₂ 204.23 Parent compound; melting point 282–285°C; used in food preservatives, drugs
This compound Ethanesulfinyl (-SO-C₂H₅) C₁₃H₁₆N₂O₃S 280.34* Hypothesized enhanced polarity; potential DAO enzyme interaction inhibition
N-({5-[(4-Methylphenyl)ethynyl]-2-thienyl}sulfonyl)-D-Tryptophan Sulfonyl (-SO₂), thienyl, ethynyl C₂₄H₂₀N₂O₄S₂ 464.55 Sulfonyl group increases stability; used in medicinal chemistry
Prenylated D-Tryptophan Derivatives Prenyl (-C₅H₇) Varies Varies Enhances lipophilicity; biomimetic synthesis for natural product analogs

*Calculated based on D-tryptophan’s MW + ethanesulfinyl group.

Key Observations :

  • Sulfinyl vs. Sulfonyl : The ethanesulfinyl group (-SO-) introduces moderate polarity compared to the sulfonyl (-SO₂) group in ’s compound, which may affect membrane permeability and enzyme binding .
  • Prenylation : Prenyl groups () increase lipophilicity, favoring interactions with hydrophobic targets (e.g., microbial membranes) .

Key Findings :

  • Metabolic Stability : The ethanesulfinyl group may reduce DAO-mediated conversion to L-tryptophan (cf. D-tryptophan’s metabolism in mice, ), prolonging its half-life .
  • Functional Versatility : Sulfonyl derivatives () prioritize stability for drug design, while prenylated analogs () leverage natural product scaffolds for bioactivity .

Q & A

Q. How to address discrepancies in reported IC₅₀ values for this compound across studies?

  • Methodological Answer : Conduct comparative assays using:
  • Reference standards (e.g., USP-grade tryptophan catabolites).
  • Harmonized buffer conditions (pH 7.4, 37°C).
  • Blinded cross-lab validation to isolate technical vs. biological variability .

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